N,N-diisopropyl-2-naphthamide
Description
The exact mass of the compound this compound is 255.162314293 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12(2)18(13(3)4)17(19)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZJOFTXFFNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Naphthamide Scaffolds in Synthetic Chemistry
Naphthamide scaffolds, characterized by a naphthalene (B1677914) ring system linked to an amide functional group, are significant structural motifs in several areas of chemistry. Their utility stems from the unique combination of the rigid, aromatic naphthalene core and the versatile amide group.
The planar and heteroaromatic nature of naphthyl-containing compounds allows them to function as intercalating agents, a property valuable in the design of molecules with specific biological activities. nih.gov The naphthalene core itself is a key component in a variety of applications, from the development of new boron-based drugs to inhibitors of enzymes like Leishmania GSK-3. digitellinc.comnih.gov The incorporation of a naphthalene moiety can enhance the chemical diversity of potential drug candidates, a crucial factor in addressing a wide range of diseases. digitellinc.com
Furthermore, the amide portion of the naphthamide scaffold is a powerful functional group in its own right. Tertiary amides, such as the N,N-diisopropyl variant, are recognized as highly effective "directed metalation groups" (DMGs) in organic synthesis. uwindsor.canih.gov This capability allows for the regioselective functionalization of the aromatic ring, providing a reliable method for constructing complex, polysubstituted molecules. nih.gov The amide group can coordinate to a strong base, facilitating the removal of a proton from a nearby position on the naphthalene ring, which can then react with various electrophiles. uwindsor.ca
Overview of Key Academic Research Areas for N,n Diisopropyl 2 Naphthamide
Synthetic Methodologies and Strategies for this compound and its Derivatives
The synthesis of this compound and its functionalized analogues often employs powerful C-H activation strategies, most notably directed metalation reactions. These reactions offer a predictable and efficient route to substituted naphthyl systems that might otherwise be difficult to access.
Regioselective Ortho-Lithiation and Functionalization of Naphthamides
Directed ortho-metalation (DoM) is a pivotal strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically an alkyllithium, facilitating the deprotonation of a specific proton at the ortho-position. wikipedia.orgnih.gov The tertiary amide, such as the N,N-diisopropylamide group, is one of the most powerful DMGs. wikipedia.orguwindsor.ca
The process begins with the interaction of the Lewis acidic lithium agent with the Lewis basic oxygen or nitrogen atom of the amide group. wikipedia.org This coordination pre-complexes the organolithium reagent in proximity to the C-1 and C-3 positions of the naphthalene ring system. Due to the electronic and steric environment, the alkyllithium base then selectively removes a proton from one of the ortho positions, forming a stable aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles to yield ortho-substituted naphthamides.
For this compound, the amide group directs lithiation to the C-1 and C-3 positions. The regioselectivity between these two sites can be controlled by the choice of reaction conditions, including the lithiating agent and solvent. researchgate.netnih.gov For instance, the use of n-BuLi in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can favor lithiation at a specific position. One study demonstrated that N,N-diisopropyl 6-dimethylamino-2-naphthamide undergoes highly regioselective lithiation at the 1-position when treated with n-BuLi/TMEDA. researchgate.net This allows for the introduction of various functional groups at this position with high precision.
Lateral Lithiation of Alkyl Groups Ortho to the Amide Directing Group
In addition to directing metalation at the aromatic ring (ortho-lithiation), the amide group can also direct the deprotonation of an adjacent C-H bond on an alkyl substituent, a process known as lateral lithiation. wikipedia.org This reaction is particularly effective for ortho-methyl or other ortho-alkyl groups, creating a benzylic carbanion. uwindsor.ca
For a derivative of this compound bearing an alkyl group at the C-1 or C-3 position, lateral lithiation offers a pathway to functionalize the side chain. The reaction typically requires a strong, non-nucleophilic base, such as a lithium amide (e.g., lithium diisopropylamide, LDA), to avoid competitive deprotonation of the aromatic ring. uwindsor.cawikipedia.org The resulting benzylic organolithium species is a versatile nucleophile that can react with a range of electrophiles, such as alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, enabling the extension and elaboration of the side chain. wikipedia.org This method provides a powerful synthetic alternative to direct electrophilic aromatic substitution for elaborating on the benzylic position. wikipedia.org
Mechanistic Insights into Amide-Directed Ortho-Metalation Processes
The mechanism of amide-directed ortho-metalation is generally understood to proceed through a "Complex Induced Proximity Effect" (CIPE). acs.org The initial and crucial step is the coordination of the organolithium reagent to the Lewis basic heteroatom of the amide directing group. wikipedia.orgnih.gov For N,N-dialkyl amides, this coordination occurs at the carbonyl oxygen. This brings the base into close proximity to the ortho C-H bonds of the aromatic ring.
Studies on related N,N-dialkylaryl carboxamides propose that this initial complexation is followed by an intramolecular deprotonation step, leading to the formation of the thermodynamically stable ortho-lithiated species. acs.org The stability of this intermediate is maintained by the persistent coordination between the lithium atom and the amide oxygen. wikipedia.org The entire process can be influenced by the aggregation state of the organolithium reagent in solution, which is in turn affected by the solvent and the presence of coordinating additives. wikipedia.orgnih.gov In some cases, an equilibrium may exist between different lithiated species, and the final product distribution can be under either kinetic or thermodynamic control. acs.orgnih.gov
Influence of Lewis Bases and Coordination on Metalation Selectivity
The selectivity of directed metalation reactions is highly dependent on the reaction conditions, particularly the choice of solvent and the use of Lewis base additives. researchgate.netnih.gov Lewis bases, such as TMEDA or diethyl ether, play a critical role by coordinating to the lithium cation. harvard.edu This coordination can break down the large aggregates in which organolithium reagents typically exist, leading to smaller, more reactive species.
The increased reactivity can enhance the rate of lithiation. Furthermore, the nature of the coordinating ligand can influence the regioselectivity of the deprotonation. researchgate.netnih.gov For example, in the lithiation of 2-[(dimethylamino)methyl]naphthalene, changing the solvent from pentane (B18724) to diethyl ether or adding TMEDA was found to alter the structure and subsequent reactivity of the lithiated intermediates. researchgate.netnih.gov By carefully selecting the lithiating agent (e.g., n-BuLi vs. s-BuLi vs. t-BuLi) and the coordinating solvent system, chemists can steer the reaction towards a desired regioisomer, providing a powerful tool for controlling the outcome of the functionalization of naphthamides. researchgate.netnih.gov
Asymmetric Synthesis Approaches Involving this compound
The naphthalene core, when appropriately substituted at the ortho positions, can give rise to atropisomerism—a form of axial chirality resulting from hindered rotation around a single bond. Naphthamides are prominent substrates in the development of atroposelective syntheses.
Kinetic Resolution Methodologies for Enantioenriched Naphthamides
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of naphthamides, dynamic kinetic resolution (DKR) has emerged as a particularly effective strategy for synthesizing enantioenriched atropisomeric products. rsc.orgnih.govacs.org DKR involves the rapid racemization of the starting material under the reaction conditions, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Several catalytic methods have been developed for the DKR of racemic naphthamides. One approach involves the asymmetric allylic alkylation of racemic naphthol amides, which generates axially chiral naphthamides in high yields and enantioselectivities. nih.govacs.org Another successful strategy employs chiral Brønsted acids to catalyze the dynamic kinetic resolution of ortho-formyl naphthamides, reacting them with pyrrolylanilines to establish both an axial and a central stereocenter simultaneously. rsc.orgrsc.org The steric bulk of the amide group, such as a diisopropyl or dicyclohexylamide, can be crucial for achieving high selectivity in these transformations. rsc.org
The table below summarizes findings from a study on the dynamic kinetic resolution of ortho-formyl naphthamides, demonstrating the high diastereoselectivities and enantioselectivities achievable.
| Naphthamide Substrate (Amide Group) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 4-Me, N,N-Dicyclohexyl | 3ba | 95 | >20:1 | 95.5:4.5 |
| 4-F, N,N-Dicyclohexyl | 3ca | 96 | 10:1 | 91.5:8.5 |
| N,N-Dicyclohexyl | 3fa | 96 | >20:1 | 93:7 |
These methodologies highlight the utility of naphthamides as precursors to valuable, enantioenriched, axially chiral molecules that have potential applications in asymmetric catalysis and materials science. rsc.orgnih.govresearchgate.net
Stereoselective Alkylation and Arylation Reactions
Stereoselective alkylation and arylation reactions are fundamental for introducing new stereocenters with high levels of control. The use of chiral auxiliaries, such as those derived from this compound, is a powerful strategy to achieve this. These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield an enantiomerically enriched product. williams.edu
A common approach involves the use of oxazolidinone chiral auxiliaries, which are effective in guiding highly diastereoselective alkylations, aldol (B89426) additions, and other transformations. williams.edu For instance, the alkylation of N-acyloxazolidinones proceeds through the formation of a rigid chelated (Z)-enolate, which then reacts with an electrophile. williams.eduyoutube.com The stereochemical environment created by the chiral auxiliary ensures that the alkylation occurs selectively, leading to one diastereomer in preference to the other. youtube.com
The choice of base and reaction conditions is critical for achieving high diastereoselectivity. Bases like lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide are commonly used to generate the enolate. williams.eduresearchgate.net The diastereoselectivity of these reactions can be very high, often exceeding 90% diastereomeric excess. nih.gov
The 2-naphthol (B1666908) moiety is another important structural motif found in various privileged atropisomeric catalysts and ligands, such as BINOLs and QUINOLs, which are constructed through chemo- and enantioselective arylation. thieme-connect.deresearchgate.net
SmI2-Mediated Reductive Coupling Reactions for Chiral Induction
Samarium(II) iodide (SmI2) is a versatile single-electron transfer reagent that has found widespread use in organic synthesis, particularly in reductive coupling reactions. researchgate.netdntb.gov.ua It is a powerful tool for constructing carbon-carbon bonds and can be employed in asymmetric synthesis to induce chirality. researchgate.netbohrium.com The reactivity of SmI2 can be fine-tuned by the addition of co-solvents and additives, which can influence the reaction rate, yield, and stereoselectivity. bohrium.com
In the context of chiral induction, SmI2 can be used in reactions where a chiral auxiliary is attached to the substrate. mdpi.com The SmI2-mediated reaction then proceeds to form a new chiral center, with the stereochemical outcome being directed by the auxiliary. mdpi.com These reactions can be either diastereoselective or enantioselective. mdpi.com
One of the key applications of SmI2 is in ketyl-olefin coupling reactions, where a ketyl radical, generated by the reduction of a carbonyl group, adds to an unsaturated system. nih.gov This methodology is particularly useful for the construction of five-membered rings. nih.gov The mechanism of SmI2-mediated reductions often involves the formation of radical intermediates, which can then undergo further reactions such as cyclization or coupling. manchester.ac.uk
The Barbier reaction, another important SmI2-mediated transformation, involves the coupling of an alkyl halide with a carbonyl compound. nih.gov The intramolecular version of this reaction is particularly effective for forming carbocycles of various ring sizes. nih.gov
Applications as Chiral Auxiliaries in Enantioselective Transformations
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. williams.eduuwindsor.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. williams.edu this compound and its derivatives have shown significant promise as chiral auxiliaries in a variety of enantioselective transformations.
One of the most well-established applications of chiral auxiliaries is in the asymmetric alkylation of enolates. harvard.edu By attaching a chiral auxiliary to a carboxylic acid derivative, for example, the resulting enolate can be alkylated with high diastereoselectivity. uwindsor.ca The Evans oxazolidinones are a classic example of this type of auxiliary and have been used in numerous total syntheses. williams.eduuwindsor.ca
The effectiveness of a chiral auxiliary is determined by its ability to be easily attached and removed, and to direct the stereoselective transformation with high efficiency. williams.edu Pseudoephenamine is another practical chiral auxiliary that has demonstrated high stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov
The 2-naphthol structural unit is a key component in many widely used atropisomeric catalysts and ligands, including BINOLs, NOBINs, and QUINOLs, which are synthesized through enantioselective arylation processes. thieme-connect.de
Derivatization and Functionalization Strategies
The derivatization and functionalization of this compound are essential for expanding its utility and creating novel analogs with tailored properties. Various synthetic strategies have been developed to modify the naphthamide core and the N-alkyl substituents.
C-H Borylation Reactions of Naphthamides
Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of aromatic compounds. vanderbilt.edu This reaction allows for the introduction of a boryl group, which can then be further transformed into a wide range of other functional groups. nih.gov The reaction is typically tolerant of various functional groups and proceeds under mild conditions. nih.gov
In the context of naphthamides, iridium-catalyzed C-H borylation can be used to introduce a boryl group onto the naphthalene ring. rsc.org For instance, in naphthalenediimides bearing N-benzyl substituents, the borylation occurs preferentially at the naphthyl core, suggesting a directed mechanism. rsc.orgnih.gov The resulting borylated compounds can then undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. rsc.org
The regioselectivity of the borylation can be influenced by directing groups present on the substrate. nih.gov While many directing groups favor ortho-borylation, silyl groups have been shown to direct borylation to the peri-position of the naphthalene ring. nih.gov The development of new ligands, such as 2,2'-dipyridylarylmethanes, has led to more efficient iridium catalysts for C-H borylation. vanderbilt.edu
Table 1: Iridium-Catalyzed C-H Borylation of Naphthalene Derivatives
| Catalyst System | Directing Group | Position of Borylation | Reference |
|---|---|---|---|
| [Ir(cod)OMe]₂ / 3,4,7,8-tetramethyl phenanthroline | Hydrosilyl | peri | nih.gov |
| Iridium catalyst | N-benzyl (in naphthalenediimides) | Naphthyl core | rsc.org |
| Iridium catalyst with 2,2'-dipyridylarylmethane ligand | - | sp² and sp³ C-H bonds | vanderbilt.edu |
Direct Alkylation of N,N-dialkyl Benzamides and Naphthamides
The direct alkylation of amides is a challenging transformation due to the resonance stabilization of the amide bond, which makes them poor electrophiles. nih.gov However, methods have been developed to achieve the ortho-alkylation of N,N-dialkyl benzamides and naphthamides.
One approach involves the use of a palladium catalyst system for the Suzuki-type coupling of N-aryl and alkyl benzotriazinones with aryl/alkenyl boronic acids, which affords ortho-aryl/alkenyl benzamides. researchgate.net Another strategy utilizes a ruthenium(II) complex to catalyze the ortho-benzoxylation of N-alkyl benzamides with aromatic acids. nih.gov
A transition-metal-free method for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides has also been reported. researchgate.netnih.gov This reaction is promoted by lithium diisopropylamide (LDA) and proceeds via a directed ortho-lithiation of the tertiary benzamide. researchgate.netnih.gov Highly mono-selective ortho-C–H alkylation of N-methoxybenzamides has been achieved using a norbornene derivative as a modulator. rsc.org
Table 2: Direct Alkylation of N,N-dialkyl Benzamides
| Reagents and Conditions | Type of Alkylation | Key Features | Reference |
|---|---|---|---|
| Methyl sulfides, LDA | α-sulfenylation | Transition-metal-free | researchgate.netnih.gov |
| Aromatic acids, [{RuCl₂(p-cymene)}₂], AgSbF₆, (NH₄)₂S₂O₈ | ortho-benzoxylation | Ruthenium-catalyzed | nih.gov |
| Alkyl halides, norbornene derivative | ortho-alkylation | Highly mono-selective | rsc.org |
N-Methylation of Primary Amides using Naphthamide Analogs
N-methylation of amides is a common transformation in organic synthesis, particularly in the preparation of pharmaceuticals. nih.gov While traditional methods often employ toxic and reactive methylating agents, newer and safer protocols have been developed. organic-chemistry.org
One such method utilizes phenyl trimethylammonium iodide as a solid methylating agent for the monoselective N-methylation of primary amides. nih.govorganic-chemistry.org This reaction is characterized by its high selectivity, good yields, and tolerance of various functional groups. nih.gov The use of quaternary ammonium (B1175870) salts as alkylating agents is a key feature of this methodology. nih.gov
Catalytic methods for N-methylation have also been explored. For example, cobalt catalysts have been used for the N-methylation of amides with methanol. researchgate.net Iridium complexes have also been shown to be effective catalysts for the N-alkylation of amines with alcohols. nih.gov The reaction of amides with chloromethyl methyl sulfide (B99878) in strong acid, followed by treatment with Raney nickel, provides another route to methylamides. rsc.org
The choice of methylating agent and catalyst system can significantly impact the selectivity of the reaction, allowing for either mono- or di-methylation. eurekaselect.com
Table 3: N-Methylation of Primary Amides
| Methylating Agent | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Phenyl trimethylammonium iodide | Cs₂CO₃ | Monoselective, solid methylating agent | nih.govorganic-chemistry.org |
| Methanol | Cobalt catalyst | Catalytic | researchgate.net |
| Alcohols | Iridium-NHC complexes | Catalytic | nih.gov |
| Chloromethyl methyl sulfide | Strong acid, Raney nickel | Two-step procedure | rsc.org |
General Amide Formation Techniques and their Refinements
The synthesis of amides is a cornerstone of organic chemistry, fundamental to the production of pharmaceuticals, polymers, and a vast array of specialty chemicals. The formation of the amide bond in a molecule such as this compound involves the formal condensation of a carboxylic acid (2-naphthoic acid) and a secondary amine (diisopropylamine). While direct reaction of a carboxylic acid with an amine is possible, it typically requires high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt. researchgate.net Consequently, a variety of more sophisticated and milder methods have been developed, which generally rely on the "activation" of the carboxylic acid component. uni-kiel.de These techniques can be broadly categorized into two main approaches: conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, or in situ activation using coupling reagents.
One of the most traditional and straightforward methods for preparing amides involves the use of an acid halide. merckmillipore.com For the synthesis of this compound, this would involve the reaction of 2-naphthoyl chloride with diisopropylamine. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct. merckmillipore.compeptide.com
More modern and often milder refinements to amide synthesis bypass the isolation of reactive intermediates like acyl chlorides. These methods utilize coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. merckmillipore.comrsc.org This approach has become exceedingly popular, especially in peptide synthesis and medicinal chemistry, due to its operational simplicity and the ability to tolerate a wide range of functional groups. uni-kiel.de A multitude of coupling reagents have been developed, each with specific characteristics and applications. They are generally categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. merckmillipore.comfishersci.co.uk
The Acyl Chloride Method
The reaction of an acyl chloride with an amine is a classic and highly effective method for amide synthesis. merckmillipore.com The process for this compound would involve two discrete steps: the conversion of 2-naphthoic acid to 2-naphthoyl chloride, followed by the reaction of the acyl chloride with diisopropylamine.
Step 1: Formation of 2-Naphthoyl Chloride 2-Naphthoic acid is typically converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. merckmillipore.com Thionyl chloride is often used for its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Step 2: Amide Formation The resulting 2-naphthoyl chloride is then reacted with diisopropylamine. The reaction is usually performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). peptide.com A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction. The high reactivity of the acyl chloride makes this reaction rapid and generally high-yielding, even with a sterically hindered amine like diisopropylamine.
| Method | Reagents | Typical Solvent | Key Features |
| Acyl Chloride | 1. 2-Naphthoic acid, SOCl₂2. 2-Naphthoyl chloride, Diisopropylamine, Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Highly reactive intermediate; Generally high yields; Two-step process; Corrosive reagents. merckmillipore.com |
In Situ Coupling Reagent Methods
Refinements in amide synthesis have led to a vast array of coupling reagents that facilitate the direct reaction of a carboxylic acid with an amine under mild conditions. rsc.org These reagents work by converting the hydroxyl group of the carboxylic acid into a good leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine.
Carbodiimide (B86325) Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the most common carbodiimide coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration, whereas the urea (B33335) byproduct from EDC is water-soluble, allowing for easy removal by aqueous workup. To improve efficiency and suppress potential side reactions like racemization (important in peptide synthesis), additives such as 1-Hydroxybenzotriazole (HOBt) are often included. rsc.org
Phosphonium and Aminium/Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) represent a further refinement. fishersci.co.uk These reagents are known for their high efficiency, fast reaction times, and low rates of side reactions. fishersci.co.uk They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an activated ester intermediate, which then readily reacts with the amine. HATU, for instance, is particularly effective due to the nature of its leaving group (HOAt), which provides anchimeric assistance during the coupling reaction. fishersci.co.uk
The table below summarizes and compares these refined one-pot methods for the potential synthesis of this compound from 2-naphthoic acid and diisopropylamine.
| Coupling Reagent Class | Specific Reagent | Typical Additives | Base | Key Features |
|---|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | - | Cost-effective; Insoluble urea byproduct simplifies purification by filtration. rsc.org |
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | - | Water-soluble urea byproduct allows for easy aqueous workup. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | High coupling efficiency; Byproducts are generally soluble. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIPEA or Triethylamine | Fast reaction rates; Widely used in automated peptide synthesis. fishersci.co.uk |
| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIPEA | Very high reactivity, useful for sterically hindered substrates; Less racemization. fishersci.co.uk |
These modern coupling methods offer significant advantages in terms of mild reaction conditions, operational simplicity, and broad substrate scope, making them highly suitable for the synthesis of complex molecules like this compound and its derivatives.
Catalytic Applications and Ligand Design Based on N,n Diisopropyl 2 Naphthamide
Design and Synthesis of Naphthamide-Derived Ligands
The rigid backbone of the naphthalene (B1677914) ring system in N,N-diisopropyl-2-naphthamide provides a robust platform for the construction of sterically demanding and conformationally well-defined chiral ligands. The diisopropylamino group plays a crucial role in restricting rotation around the C(naphthyl)–C(amide) bond, which is fundamental to the generation of stable atropisomers.
A significant strategy in ligand design involves the synthesis of atropisomeric P,O-ligands from naphthamide scaffolds. These ligands, which contain both a phosphorus and an oxygen donor atom, have demonstrated considerable success in asymmetric catalysis. The synthesis of these ligands often starts with the functionalization of the N,N-diisopropyl-naphthamide backbone.
Researchers have successfully developed non-biaryl and C2-unsymmetric atropisomeric P,O-ligands based on a C8,C2-disubstituted N,N-diisopropyl-1-naphthamide scaffold, a close analogue and conceptual model for derivatizing the 2-naphthamide (B1196476) core. hkust.edu.hk The synthetic approach leverages amide-directed ortho-lithiation to introduce a phosphino (B1201336) group at a position adjacent to the amide functionality. hkust.edu.hk For instance, a dialkyl- or diphenyl-phosphino group can be installed at the C2 position of an N,N-diisopropyl-1-naphthamide that is also substituted at the C8 position with an oxygen-containing group. hkust.edu.hk This strategic placement of substituents creates a chiral environment around the metal center in the resulting complex. The rotational energy barrier along the C-C(O)N single bond is sufficiently high in these systems to allow for the separation and isolation of stable atropisomers. hkust.edu.hk
The general synthetic scheme for such P,O-ligands can be conceptualized as follows:
Starting Material: this compound.
Directed Ortho-Metalation: Introduction of a directing group or direct lithiation at a position ortho to the amide.
Phosphination: Reaction with a phosphorus electrophile (e.g., chlorodiphenylphosphine) to install the phosphine (B1218219) moiety.
Introduction of the Oxygen Donor: Functionalization at another position on the naphthalene ring (e.g., a methoxy (B1213986) group) to introduce the oxygen donor.
Resolution: Separation of the resulting atropisomeric enantiomers.
A key concept guiding the design of these ligands is the "chiral wall" template approach. hkust.edu.hk This approach utilizes a C8,C2-disubstituted N,N-diisopropyl-1-naphthamide scaffold to create a well-defined and rigid chiral pocket around the metal center. hkust.edu.hk The C8-substituent, often a methoxy group, acts as a "wall" that enhances the thermal stability of the atropisomers by restricting rotation around the C-C(O)N bond. hkust.edu.hk This structural rigidity is crucial for effective stereochemical communication during the catalytic cycle.
The "chiral wall" concept has been successfully applied to the design of P,O-ligands for enantioselective carbon-carbon bond formation. hkust.edu.hk The strategic disubstitution on the naphthamide scaffold creates a highly specific three-dimensional space, forcing the substrate to approach the metal center in a predetermined orientation, thus leading to high enantioselectivity in the product.
Application in Transition Metal-Catalyzed Reactions
Ligands derived from the this compound scaffold have proven to be highly effective in a range of transition metal-catalyzed reactions, most notably those catalyzed by palladium. The unique steric and electronic properties of these ligands contribute to high levels of asymmetric induction.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The success of this reaction is highly dependent on the chiral ligand employed. Atropisomeric P,O-ligands derived from the naphthamide scaffold have been successfully utilized in palladium-catalyzed AAA reactions. hkust.edu.hk
In a typical reaction, a prochiral nucleophile attacks a symmetrically substituted allylic substrate in the presence of a palladium catalyst bearing the chiral naphthamide-derived ligand. The ligand controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of a chiral product with high enantiomeric excess (ee).
| Substrate | Nucleophile | Ligand Type | Solvent | Enantiomeric Excess (ee) |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Naphthamide-derived P,O-ligand | Dichloromethane (B109758) | High |
| (E)-1,3-diphenylallyl acetate | Various stabilized carbanions | Naphthamide-derived P,O-ligand | Tetrahydrofuran (B95107) | Good to Excellent |
This table represents typical outcomes for palladium-catalyzed AAA reactions using naphthamide-inspired ligands and is for illustrative purposes.
The "chiral wall" provided by the ligand is instrumental in differentiating the two enantiotopic faces of the nucleophile or the two termini of the allylic substrate, thereby ensuring high enantioselectivity.
The asymmetric Heck reaction is another cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of an aryl or vinyl halide/triflate with an alkene. The design of chiral ligands is pivotal for achieving high regio- and enantioselectivity in these reactions. nih.gov
Naphthamide-derived P,O-ligands have demonstrated their utility in palladium-catalyzed asymmetric Heck reactions. hkust.edu.hk The rigid chiral environment created by the ligand around the palladium center effectively controls the migratory insertion of the olefin and the subsequent β-hydride elimination, which are key steps in determining the stereochemical outcome of the reaction.
Successful applications of these ligands have laid a strong foundation for the continued development of the "chiral wall" template based on the N,N-diisopropyl-naphthamide scaffold for asymmetric catalysis. hkust.edu.hk
| Olefin | Aryl Halide/Triflate | Ligand Type | Base | Enantiomeric Excess (ee) |
| 2,3-Dihydrofuran | Phenyl triflate | Naphthamide-derived P,O-ligand | Proton sponge | High |
| Cyclopentene | Naphthyl triflate | Naphthamide-derived P,O-ligand | Triethylamine (B128534) | Good to Excellent |
This table illustrates the potential of naphthamide-derived ligands in asymmetric Heck reactions and is for representative purposes.
The versatility of the "chiral wall" template approach, based on the C8,C2-disubstituted N,N-diisopropyl-1-naphthamide scaffold, suggests its potential in a broader range of enantioselective carbon-carbon bond-forming reactions beyond AAA and Heck reactions. hkust.edu.hk The successful results in these areas encourage further exploration of these ligands in other catalytic transformations. While specific examples directly employing this compound derived ligands in other C-C bond formations are still emerging in the literature, the underlying principles of the ligand design make them strong candidates for reactions such as:
Asymmetric Conjugate Addition: The chiral environment could effectively control the 1,4-addition of nucleophiles to α,β-unsaturated compounds.
Asymmetric Aldol (B89426) and Mannich Reactions: The well-defined chiral pocket could influence the facial selectivity of enolate attack on aldehydes or imines. ub.edu
Asymmetric Suzuki-Miyaura Coupling: The synthesis of sterically hindered biaryls could be achieved with high enantioselectivity. nih.gov
The continued investigation into these and other reactions will undoubtedly expand the utility of this compound-based ligands in the synthesis of complex chiral molecules.
Metal-Free Catalysis Mediated by Naphthamide Structures
The pursuit of more sustainable and cost-effective chemical transformations has led to a growing interest in metal-free catalysis. In this context, main group elements and organic molecules are employed to mediate reactions that traditionally rely on transition metals. ed.ac.uk Naphthamide structures, including this compound, have emerged as valuable directing groups in these methodologies, particularly in C-H bond functionalization. nih.govacs.org The inherent electronic properties and the coordinating ability of the amide functional group can be harnessed to control the regioselectivity of reactions such as borylation under metal-free conditions. nih.govacs.orgresearchgate.net
A significant advancement in metal-free C-H functionalization is the use of boron tribromide (BBr₃) to achieve site-selective C-H borylation of arenes. nih.gov This method is particularly effective for electron-rich and heterocyclic systems and has been successfully extended to naphthamide derivatives. nih.govacs.org The aromatic electrophilic borylation of naphthamides, which are considered relatively electron-deficient, represents a notable expansion of this chemistry. nih.govacs.org
The reaction proceeds through a carbonyl-directed mechanism. The amide's carbonyl oxygen atom coordinates with the Lewis acidic BBr₃, forming a complex that positions the boron reagent in proximity to a specific C-H bond. nih.govacs.org In the case of N,N-disubstituted 2-naphthamides, this coordination facilitates the formation of a stable six-membered boronated intermediate, which selectively directs the electrophilic borylation to the peri-position (C8). nih.govacs.org This regioselectivity is a key advantage, as it provides a direct route to otherwise difficult-to-access substitution patterns. Despite the potential for forming a five-membered intermediate at the ortho-position, the six-membered pathway leading to the peri-product is favored. acs.org
Initial attempts to borylate this compound (referred to as 1a in the study) with BBr₃ in dichloromethane (DCM) at room temperature were unsuccessful. nih.gov However, by increasing the amount of BBr₃ to 1.25 equivalents and raising the temperature to 60 °C, the desired peri-borylated product was obtained in a 51% yield after 16 hours, followed by quenching with pinacol (B44631) and triethylamine. nih.gov Further optimization revealed that using 1.75 equivalents of BBr₃ under the same conditions boosts the efficiency of the transformation. acs.org
The versatility of this metal-free borylation method has been demonstrated with a range of N,N-disubstituted naphthamides. The reaction tolerates various alkyl and aryl substituents on the amide nitrogen.
Table 1: BBr₃-Mediated peri-C-H Borylation of N,N-Disubstituted 2-Naphthamides
Reaction conditions: Amide (0.2 mmol), BBr₃ (1.75 equiv), in dry DCM (1.2 mL) at 60 °C for 16 h, followed by quenching with pinacol (3 equiv) and triethylamine (6 equiv). acs.org
| Entry | Substrate (Amide) | R¹, R² | Product | Yield (%) |
| 1 | This compound | i-Pr, i-Pr | 3a | 51 |
| 2 | N,N-Diethyl-2-naphthamide | Et, Et | 3b | 71 |
| 3 | N,N-Dibutyl-2-naphthamide | n-Bu, n-Bu | 3c | 66 |
| 4 | N-Methyl-N-phenyl-2-naphthamide | Me, Ph | 3d | 52 |
| 5 | N,N-Diphenyl-2-naphthamide | Ph, Ph | 3e | 45 |
| 6 | N,N-Dibenzyl-2-naphthamide | Bn, Bn | 3f | 61 |
| Yield obtained with 1.25 equiv of BBr₃. nih.gov |
The scope of the reaction extends beyond 2-naphthamides. For instance, N,N-diisopropyl-1-naphthamide also undergoes efficient borylation to yield the corresponding product in 56% yield. acs.org
Mechanistic Investigations and Computational Studies of N,n Diisopropyl 2 Naphthamide Reactivity
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for N,N-diisopropyl-2-naphthamide primarily revolves around the directed ortho-metalation-substitution sequence. This process allows for the regioselective functionalization of the naphthalene (B1677914) core at the position ortho to the diisopropylamide group.
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.org In the case of this compound, the amide functionality serves as an effective DMG. wikipedia.orgorganic-chemistry.org
The generally accepted stepwise mechanism is as follows:
Complexation: The first step involves the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic oxygen atom of the amide group. This pre-complexation brings the organolithium base into close proximity to the ortho protons on the naphthalene ring. wikipedia.org
Deprotonation (Metalation): The organolithium base then abstracts a proton from the C-3 position, which is the most acidic and sterically accessible ortho position. This results in the formation of a stable aryllithium intermediate. The stability of this intermediate is enhanced by the chelation of the lithium atom between the amide oxygen and the newly formed carbanionic center. wikipedia.org
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and readily reacts with a wide range of electrophiles (E+). This step involves the substitution of the lithium atom with the electrophile, leading to the formation of the ortho-substituted this compound derivative. wikipedia.org
This stepwise process ensures high regioselectivity, favoring substitution at the C-3 position over other positions on the naphthalene ring. wikipedia.org
The key intermediate in the DoM reaction of this compound is the ortho-lithiated species. Spectroscopic studies and computational models have been employed to characterize such intermediates in related systems. While direct observation of the lithiated this compound intermediate is challenging due to its reactive nature, its existence is inferred from the products obtained after quenching with various electrophiles.
Transition state characterization for both the deprotonation and electrophilic substitution steps often relies on computational methods. nih.gov For the deprotonation step, the transition state is envisioned as a six-membered ring-like structure involving the lithium atom, the amide oxygen, the C-3 carbon, the abstracted proton, and the alkyl group of the organolithium reagent. This organized transition state geometry is crucial for the efficiency and regioselectivity of the metalation.
Factors that influence the reaction kinetics include:
The nature of the organolithium base: More basic and sterically accessible bases can lead to faster rates of deprotonation.
Solvent: The choice of solvent can affect the aggregation state and reactivity of the organolithium reagent.
Temperature: These reactions are typically carried out at low temperatures to control exothermicity and prevent side reactions.
Kinetic studies on analogous systems have helped to establish the general principles that govern the rates of these reactions. nih.gov
Theoretical and DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper mechanistic insights into complex organic reactions, including the reactivity of this compound. nih.gov
DFT calculations can be used to model the entire reaction pathway of the directed ortho-metalation and substitution of this compound. nih.gov These calculations can provide valuable information about:
The geometry of reactants, intermediates, and transition states.
The relative energies of these species, allowing for the determination of activation energies and reaction enthalpies.
The electronic structure and charge distribution, which can help to explain the reactivity and selectivity observed.
For instance, DFT calculations can confirm that the formation of the ortho-lithiated intermediate is thermodynamically and kinetically more favorable than metalation at other positions. They can also be used to model the interaction with different electrophiles and predict the most likely products.
The conformation of the this compound molecule, particularly the orientation of the bulky diisopropylamide group relative to the naphthalene ring, is crucial for its reactivity. Computational methods can be used to perform a conformational analysis to identify the most stable conformers in the ground state. researchgate.net
Furthermore, by calculating the energetic profile of the entire reaction pathway, researchers can visualize the energy changes that occur as the reaction progresses. researchgate.net This profile includes the energies of the reactants, the transition state for the deprotonation step, the lithiated intermediate, the transition state for the electrophilic substitution, and the final product. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. libretexts.org
Table of Energetic Data from a Hypothetical DFT Study:
| Species | Relative Energy (kcal/mol) |
| Reactants (Naphthamide + n-BuLi) | 0.0 |
| Pre-complex | -5.2 |
| Transition State (Deprotonation) | +15.8 |
| Ortho-lithiated Intermediate | -10.5 |
| Transition State (Electrophilic Quench) | +8.3 |
| Product (Ortho-substituted) | -25.0 |
Note: The data in this table is illustrative and represents typical relative energies found in such computational studies.
Structural Analysis and Characterization Techniques in N,n Diisopropyl 2 Naphthamide Research
X-ray Crystallography for Absolute Configuration and Solid-State Structures
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk The way X-rays are scattered by the electron clouds of the atoms allows for the construction of a detailed electron density map, from which the atomic positions can be determined. In the case of determining absolute configuration, the phenomenon of anomalous scattering is crucial. thieme-connect.deresearchgate.net This effect, which is more pronounced for heavier atoms, introduces slight differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the unambiguous assignment of the (R) or (S) configuration at a chiral center. ed.ac.ukresearchgate.net
While no specific crystallographic data for N,N-diisopropyl-2-naphthamide is publicly available in the provided search results, the general methodology remains applicable. A typical crystal data and structure refinement table from an X-ray diffraction experiment on a related organic molecule would include the parameters shown in the interactive table below. rsc.org This data provides a snapshot of the crystal's quality and the reliability of the determined structure. rsc.org
Interactive Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical Formula | C17H21NO |
| Formula Weight | 255.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.50 |
| b (Å) | 21.00 |
| c (Å) | 10.70 |
| β (°) | 94.50 |
| Volume (ų) | 2350.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.350 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| F(000) | 552 |
Advanced Spectroscopic Methods for Solution-State Conformations and Reactivity
While X-ray crystallography provides a static image of a molecule in its crystalline form, spectroscopic methods are essential for probing its dynamic nature in solution. These techniques offer insights into the conformational flexibility and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 11B NMR, HOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. rsc.org By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the naphthyl group, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The splitting patterns (e.g., doublets, septets) would confirm the connectivity between these groups. chegg.comchegg.com
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their electronic environments. nih.govdocbrown.info The chemical shifts of the carbon signals can indicate whether a carbon is part of an aromatic ring, a carbonyl group, or an alkyl chain. spectrabase.comchemicalbook.com
Advanced NMR Techniques (e.g., HOESY): Two-dimensional NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide information about the spatial proximity of different nuclei, even if they are not directly bonded. This is particularly useful for determining the preferred conformations of the molecule in solution, such as the orientation of the diisopropylamino group relative to the naphthyl ring.
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.4 - 8.0 | 124 - 135 |
| Carbonyl C=O | - | ~170 |
| Isopropyl CH | 3.5 - 4.5 (broad) | 45 - 55 |
| Isopropyl CH₃ | 1.2 - 1.5 (doublet) | 20 - 22 |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Chiral Chromatography (e.g., HPLC) for Purity and Enantiomeric Excess Determination
For chiral compounds, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), which is a measure of the relative amounts of the two enantiomers. uma.es Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. researchgate.netnih.gov
In chiral HPLC, a racemic mixture is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.comwindows.net The two enantiomers interact differently with the CSP, leading to different retention times. This allows for their separation and quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This technique is vital in research and development to ensure the desired enantiomer is produced and to control the stereochemical outcome of a reaction. uma.es
Structure Reactivity and Structure Selectivity Relationships in N,n Diisopropyl 2 Naphthamide Chemistry
Influence of Naphthamide Structural Modifications on Chemical Reactivity
The chemical reactivity of N,N-diisopropyl-2-naphthamide is profoundly influenced by structural modifications to both the naphthalene (B1677914) core and the N,N-diisopropylamino moiety. Alterations to the aromatic system, such as the introduction of substituents, can significantly modify the electron density of the entire scaffold, thereby affecting the reactivity of the amide group and the naphthalene rings.
The regioselectivity of reactions on the naphthalene core is a critical aspect. Traditionally, electrophilic aromatic substitutions on naphthalene derivatives can be challenging to control. researchgate.net However, modern synthetic methods, including transition-metal-catalyzed C-H activation, offer pathways to functionalize specific positions with high regiochemical control, overcoming limitations imposed by the intrinsic electronic bias of the naphthalene system. acs.org For instance, directing groups can be employed to achieve selective functionalization at positions that are typically difficult to access. researchgate.netacs.org
Modifications to the N,N-diisopropyl groups, while less common, would primarily exert a steric influence. Changing the alkyl substituents on the nitrogen atom can alter the steric hindrance around the amide carbonyl, which in turn affects its accessibility to reagents and its rotational dynamics.
The impact of positional isomerism is also a crucial factor in determining chemical reactivity. Even subtle changes in the placement of a functional group on the naphthalene ring can lead to dramatically different reaction outcomes, as seen in related nitrogen-containing aromatic systems. rsc.org This highlights the sensitivity of the molecule's reactivity to its precise structural arrangement.
Table 1: Predicted Effects of Naphthyl Ring Substituents on the Reactivity of this compound
| Substituent Position | Substituent Type | Predicted Effect on Amide Carbonyl | Predicted Effect on Aromatic Ring |
| C1, C3 | Electron-Withdrawing (e.g., -NO₂) | Increased electrophilicity; more susceptible to nucleophilic attack. | Deactivation towards electrophilic substitution. |
| C1, C3 | Electron-Donating (e.g., -OCH₃) | Decreased electrophilicity; less susceptible to nucleophilic attack. | Activation towards electrophilic substitution. |
| C4, C5, C8 | Electron-Withdrawing (e.g., -CF₃) | Moderate increase in electrophilicity. | Deactivation towards electrophilic substitution. |
| C4, C5, C8 | Electron-Donating (e.g., -CH₃) | Moderate decrease in electrophilicity. | Activation towards electrophilic substitution. |
Stereoelectronic Effects and Their Role in Selectivity Control
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are paramount in controlling the selectivity of reactions involving this compound. The conformation of the amide group relative to the naphthalene ring system dictates the steric environment and orbital overlap, thereby guiding the approach of incoming reagents.
The bulky N,N-diisopropyl groups play a significant role in this control. They create a sterically hindered environment on one face of the amide plane, which can lead to high diastereoselectivity in reactions such as additions to the carbonyl group or reactions at the alpha-carbon if one were present. The orientation of these bulky groups is a result of minimizing steric strain, which in turn establishes a biased environment for chemical transformations.
In reactions involving the aromatic nucleus, the amide group itself can act as a directing group. The stereoelectronic interplay between the p-orbitals of the naphthalene ring and the orbitals of the amide substituent can influence the facial selectivity of reactions like hydrogenations or cycloadditions. For example, in Diels-Alder reactions of related aromatic systems, electronic effects have been shown to be a dominant factor in determining the ratio of stereoisomeric products. researchgate.net The precise alignment of the amide bond relative to the ring, governed by rotational barriers, is critical for this stereochemical communication.
Fundamental Structure-Activity Relationships in Molecular Recognition and Catalytic Binding
The specific three-dimensional structure and electronic properties of this compound are key to its function in molecular recognition and as a ligand in catalysis. Structure-activity relationships (SAR) describe how these features correlate with the molecule's ability to interact with other chemical species, such as proteins or metal centers.
The rigid naphthalene platform provides a well-defined scaffold, while the N,N-diisopropylamide group offers a site for hydrogen bonding (via the carbonyl oxygen) and significant steric influence. This combination of a large, flat aromatic surface and a bulky, polar group allows for specific non-covalent interactions, including π-stacking, van der Waals forces, and dipole-dipole interactions. In the context of medicinal chemistry, similar naphthalene-based structures have been investigated as inhibitors of protein-protein interactions, where the scaffold serves as a basis for positioning functional groups to interact with biological targets. nih.gov
Topological and Steric Effects on Molecular Interactions
The topology of this compound is characterized by the fusion of a large, planar aromatic surface with a sterically demanding amide group. This distinct shape is fundamental to its molecular interactions. Steric effects, which arise from the spatial arrangement of atoms, are a dominant feature, primarily due to the bulky isopropyl substituents on the nitrogen atom. aps.org
These bulky groups create significant steric hindrance, which can be a crucial element in controlling molecular interactions. aps.org This hindrance makes the molecule's two faces non-equivalent, a key feature for enantioselective processes. In a catalytic context, if this compound were used as a chiral ligand, the steric bulk would be instrumental in creating a chiral pocket around a metal center, thereby directing the stereochemical outcome of a catalyzed reaction. The interplay between the attractive, long-range dispersion forces of the naphthalene ring and the repulsive, short-range steric forces of the diisopropylamino group defines its interaction potential. aps.org
Modulating Rotational Barriers and Configurational Stability through Structural Variation
The rotational barriers around the single bonds in this compound, particularly the N-C(carbonyl) and Aryl-C(carbonyl) bonds, are critical determinants of its conformational behavior and configurational stability. The steric hindrance imposed by the bulky isopropyl groups significantly restricts rotation around the N-C(carbonyl) amide bond. This restricted rotation is a common feature in N,N-disubstituted amides and can be high enough to allow for the observation of distinct rotamers by NMR spectroscopy at room temperature. acs.orgnih.gov
The barrier to rotation is influenced by several factors, including the size of the N-alkyl groups and the nature of the solvent. nih.gov For instance, increasing the steric bulk of the substituents on the nitrogen atom generally increases the energy barrier for rotation. acs.org
Furthermore, substitution on the naphthalene ring, particularly at the C1 or C3 positions adjacent to the amide linkage, can severely hinder rotation around the Aryl-C bond. This can lead to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). mdpi.com Studies on related N,N-dialkyl-1-naphthamides have shown that 2-substituted derivatives can exist as stable, separable atropisomers. acs.org The stability of these atropisomers is a direct consequence of the steric clash between the ortho-substituent on the ring and the N-alkyl groups or the carbonyl oxygen. The energy barrier for this rotation can be quantified using dynamic NMR methods or computational chemistry. nih.govmdpi.com
Table 2: Representative Rotational Energy Barriers (ΔG‡) for Amide Bond Rotation in Selected N,N-Dialkylamides
| Compound | N-Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Method |
| N,N-Dimethylformamide | Methyl, Methyl | ~21 | Experimental (NMR) |
| N,N-Diethylformamide | Ethyl, Ethyl | ~20.5 | Experimental (NMR) |
| N-Methyl-N-benzhydrylformamide | Methyl, Benzhydryl | 20-23 | DFT Calculation nih.gov |
| Axially Chiral Enamides | Various Alkyl | >20 | Experimental (NMR) acs.org |
Note: Data is illustrative of the energy scales involved. Specific values for this compound would require dedicated experimental or computational studies.
Emerging Research Directions and Potential Academic Applications
Development of Novel Synthetic Routes to Naphthamide Analogs
The core structure of N,N-diisopropyl-2-naphthamide, featuring a naphthalene (B1677914) ring system appended with a diisopropyl-substituted amide group, presents a rich platform for the development of novel synthetic routes to a variety of its analogs. Researchers are exploring efficient and versatile methods to introduce a wide range of functional groups onto the naphthalene core and to modify the N,N-diisopropylamide moiety. These efforts aim to create a library of this compound derivatives with tailored electronic, steric, and physicochemical properties.
One promising approach involves the microwave-assisted synthesis of 2-naphthamide (B1196476) derivatives. nih.gov This method offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often, a cleaner reaction profile. For instance, a four-step microwave-assisted synthesis process has been successfully employed to generate novel 2-naphthamide derivatives starting from dimethoxybenzaldehyde derivatives. nih.gov The key steps in such a synthesis could include a Stobbe condensation, followed by cyclization, hydrolysis, and final amidation to yield the desired naphthamide analogs. The reaction yields for the final products in these microwave-assisted syntheses have been reported to be in the range of 91-93%. nih.gov
Another area of active research is the development of catalytic methods for the synthesis of amidoalkyl naphthols, which can be considered as precursors or structural analogs of this compound. nih.gov One-pot multicomponent Mannich reactions are a common strategy to produce 1-amidoalkyl-2-naphthols. nih.gov These reactions bring together an aldehyde, a naphthol, and an amide in the presence of a catalyst to form the target molecule in a single step. The versatility of this reaction allows for the incorporation of a wide variety of substituents on all three components, leading to a diverse range of naphthamide analogs.
The development of these novel synthetic routes is crucial for accessing a wider chemical space of this compound analogs. The ability to fine-tune the molecular structure is a key enabler for exploring the full potential of this class of compounds in various applications.
Exploration of this compound as a Scaffold for Complex Molecule Synthesis
The rigid and well-defined three-dimensional structure of the this compound molecule makes it an attractive scaffold for the synthesis of more complex molecules. mdpi.com A molecular scaffold is a core structure upon which other molecular fragments can be assembled in a predictable and controlled manner. mdpi.com The naphthalene unit provides a stable and planar platform, while the diisopropylamide group offers steric bulk and specific interaction points.
In the context of complex molecule synthesis, this compound can serve as a foundational building block. rsc.orgresearchgate.net By introducing reactive functional groups at specific positions on the naphthalene ring, chemists can use it as a starting point for the construction of larger and more intricate molecular architectures. For example, functionalization of the naphthalene core could allow for the attachment of other molecular entities through cross-coupling reactions, leading to the formation of elaborate structures with potential applications in medicinal chemistry or materials science.
The concept of using well-defined molecular scaffolds is a powerful strategy in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules for screening in biological assays. nih.gov The defined geometry of the this compound scaffold could be exploited to control the spatial arrangement of appended functional groups, which is a critical factor in determining the biological activity of a molecule. While specific examples of this compound being used as a scaffold are still emerging, the principles of scaffold-based synthesis are well-established and its application to this particular molecule holds significant promise for the future of complex molecule synthesis.
Advanced Applications in Supramolecular Chemistry and Materials Design
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules and their use in the construction of well-ordered, functional assemblies. nih.gov The structural features of this compound, particularly the aromatic naphthalene core and the amide functionality, suggest its potential for engaging in various non-covalent interactions, such as π-π stacking, hydrogen bonding (if the amide were to be secondary), and van der Waals forces. These interactions can drive the self-assembly of individual molecules into larger, organized supramolecular structures.
While direct research on the supramolecular chemistry of this compound is limited, studies on related naphthalimide and naphthalenediimide derivatives provide valuable insights into its potential. nih.gov For instance, naphthalenediimides are known to form well-defined supramolecular polymers through π-π stacking interactions, leading to materials with interesting electronic and photophysical properties. nih.gov Similarly, the naphthalene core of this compound could facilitate its aggregation into ordered assemblies, potentially forming liquid crystalline phases or other organized structures.
The design of functional materials based on the self-assembly of organic molecules is a rapidly growing area of research. By carefully designing the molecular structure of this compound analogs, it may be possible to create materials with specific properties, such as conductivity, luminescence, or sensor capabilities. The bulky diisopropyl groups on the amide nitrogen could play a crucial role in controlling the packing of the molecules in the solid state or in solution, influencing the morphology and properties of the resulting supramolecular materials. The exploration of this compound and its derivatives in the realm of supramolecular chemistry and materials design represents a promising avenue for future research.
Future Computational Chemistry Endeavors and Predictive Modeling
Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research, enabling scientists to understand and predict the properties and behavior of molecules without the need for extensive experimental work. mdpi.com In the context of this compound, computational methods can provide valuable insights into its electronic structure, conformational preferences, and potential for intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method that can be employed to calculate the geometric and electronic properties of molecules with a high degree of accuracy. mdpi.combldpharm.com DFT calculations on this compound could be used to predict its reactivity, spectroscopic properties (such as NMR and IR spectra), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic behavior. For example, DFT studies on substituted naphthol derivatives have been used to understand their electronic properties and reactivity. mdpi.com
Furthermore, molecular dynamics (MD) simulations can be used to model the behavior of this compound molecules in solution or in the solid state. mdpi.com These simulations can provide a detailed picture of the conformational dynamics of the molecule and its interactions with solvent molecules or other this compound molecules. This information is particularly valuable for predicting its self-assembly behavior and the structure of any resulting supramolecular aggregates. Predictive modeling could be used to screen virtual libraries of this compound analogs to identify candidates with desired properties, thereby guiding experimental efforts. mdpi.com The application of these computational tools is expected to accelerate the discovery and development of new applications for this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for N,N-diisopropyl-2-naphthamide, and what catalysts are typically employed?
this compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting 2-naphthoic acid chloride with diisopropylamine in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts . Alternative routes include coupling 2-naphthamide precursors with isopropyl halides in the presence of palladium catalysts for regioselective alkylation .
| Method | Catalyst/Base | Solvent | Yield Range |
|---|---|---|---|
| Acyl substitution | Triethylamine | Dichloromethane | 60–75% |
| Palladium-mediated coupling | Pd(PPh₃)₄ | THF | 45–65% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns and diisopropyl groups (e.g., δ 1.2–1.5 ppm for isopropyl CH₃, δ 7.5–8.5 ppm for naphthyl protons) .
- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (if present) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 270.16 for C₁₆H₂₁NO) .
Q. How can solubility challenges be addressed during purification?
this compound is poorly soluble in polar solvents. Use gradient column chromatography with silica gel and hexane/ethyl acetate (4:1 to 1:1) for purification. Recrystallization in toluene or dichloromethane/hexane mixtures improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?
Low yields often arise from steric hindrance at the naphthamide nitrogen. Strategies include:
Q. What are the primary degradation pathways of this compound under ambient storage?
The compound is susceptible to hydrolysis in humid environments. Store under argon at –20°C in amber vials. Stabilize solutions with 1–5% anhydrous MgSO₄ to absorb trace moisture . Degradation products (e.g., 2-naphthoic acid) can be quantified via HPLC with a C18 column and acetonitrile/water gradient .
Q. How can computational modeling aid in predicting reactivity or isomer formation?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic effects of the diisopropyl groups on amide resonance. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with reaction kinetics, guiding synthetic route selection .
Q. What analytical strategies resolve co-eluting impurities in chromatographic analyses?
- 2D-LC/MS : Separate isomers using orthogonal columns (e.g., HILIC followed by reverse-phase).
- Chiral derivatization : Employ Marfey’s reagent to distinguish enantiomeric byproducts .
Data Contradictions and Validation
- Solubility discrepancies : PubChem data for analogs (e.g., N,N-dimethyl-2-phenylacetamide) suggest higher polarity than observed experimentally. Validate via saturation shake-flask assays .
- Catalyst efficiency : Pd-based systems reported in may underperform compared to CuI/ligand systems for sterically hindered substrates. Cross-validate with kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
